molecular formula C15H9F4NO B13078563 4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole

4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole

Cat. No.: B13078563
M. Wt: 295.23 g/mol
InChI Key: HHNUOCIMQCAKFG-UHFFFAOYSA-N
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Description

4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative. Indoles are significant in various fields due to their presence in many natural products and pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole typically involves electrophilic fluorination and Suzuki–Miyaura coupling reactions. For instance, the electrophilic fluorination of indoles can be achieved using reagents like trifluoromethyl hypofluorite (CF3OF) or Selectfluor . The Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, employing palladium catalysts and organoboron reagents .

Industrial Production Methods

Industrial production methods for such fluorinated indoles often involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an inhibitor of enzymes and receptors.

    Medicine: Explored for its pharmacological properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(4-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological context .

Properties

Molecular Formula

C15H9F4NO

Molecular Weight

295.23 g/mol

IUPAC Name

4-fluoro-5-[4-(trifluoromethoxy)phenyl]-1H-indole

InChI

InChI=1S/C15H9F4NO/c16-14-11(5-6-13-12(14)7-8-20-13)9-1-3-10(4-2-9)21-15(17,18)19/h1-8,20H

InChI Key

HHNUOCIMQCAKFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(C=C2)NC=C3)F)OC(F)(F)F

Origin of Product

United States

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